

Spectroscopic Analysis of 2-Chlorobenzylamine: A Technical Guide

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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-chlorobenzylamine**. It is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental methodologies, and a logical workflow for spectroscopic analysis.

Quantitative Spectral Data

The following tables summarize the key spectral data for **2-chlorobenzylamine**, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data for **2-Chlorobenzylamine**

Chemical Shift (δ) ppm	Solvent	Instrument Frequency
Data not explicitly available in search results	CDCl ₃ [1][2]	60 MHz (Varian A-60)[1][3]

Note: While specific chemical shifts and multiplicities are not detailed in the provided search results, the solvent and instrument used are documented.

Table 2: 13C NMR Spectral Data for 2-Chlorobenzylamine



Chemical Shift (δ) ppm

Quantitative peak list not available in search results[4]

Note: A visual spectrum is available from sources like ChemicalBook, but a tabulated list of chemical shifts is not provided.[4]

Table 3: IR Absorption Bands for **2-Chlorobenzylamine**

Wavenumber (cm ⁻¹)	Technique	Assignment	Reference
~3400-3300	FT-IR	N-H stretch (amine)	[5]
~3100-3000	FT-IR	C-H stretch (aromatic)	[6]
~2950-2850	FT-IR	C-H stretch (aliphatic CH ₂)	[6]
~1600, 1480, 1450	FT-IR	C=C stretch (aromatic ring)	[5]
~1050	FT-IR	C-N stretch	[6]
~750	FT-IR	C-Cl stretch	[5]

Note: Assignments are based on typical functional group absorption regions and visual inspection of the spectrum presented in the cited literature.[5][6]

Table 4: Mass Spectrometry Data for 2-Chlorobenzylamine

m/z	Ionization Method	Possible Fragment
141/143	GC-MS	[M] ⁺ (Molecular Ion)
106	GC-MS	[M - CI]+
77	GC-MS	[C ₆ H ₅] ⁺



Note: The molecular weight of **2-chlorobenzylamine** is 141.60 g/mol .[7] The presence of chlorine results in a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio. Fragmentation patterns are predicted based on common mass spectrometry principles.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below. These protocols are generalized for a small organic molecule like **2-chlorobenzylamine**.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60 (60 MHz) or a Bruker AVANCE (400 MHz), is typically used.[1][8]
- Sample Preparation:
 - A small quantity (5-25 mg) of **2-chlorobenzylamine** is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2][8]
 - The solution is transferred to a 5 mm NMR tube.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.
- Data Acquisition:
 - The NMR tube is placed in the spectrometer's probe.
 - The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
 - For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.



 The acquired FID is then Fourier transformed to produce the frequency-domain NMR spectrum.

2.2 Infrared (IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.[9]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor
 27, is commonly used.[3]
- Sample Preparation (Attenuated Total Reflectance ATR):
 - The ATR crystal (e.g., ZnSe or diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.[10]
 - A small drop of liquid 2-chlorobenzylamine is placed directly onto the ATR crystal.[3]
 - For solid samples, a small amount of the powdered sample is pressed firmly against the crystal using an anvil.[10]
- · Data Acquisition:
 - The sample is scanned with infrared radiation over a typical range of 4000-500 cm⁻¹.[11]
 - The instrument measures the absorption of IR radiation at different frequencies.
 - The resulting interferogram is converted to a spectrum of percent transmittance or absorbance versus wavenumber (cm⁻¹) via a Fourier transform.[11]

2.3 Mass Spectrometry (MS)

- Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.[12][13]
- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[3]
- Sample Preparation:



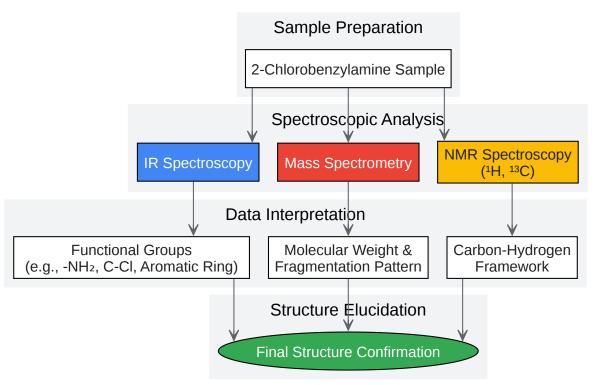
- A dilute solution of 2-chlorobenzylamine is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
- The concentration is adjusted to be within the optimal range for the instrument's sensitivity.
- Data Acquisition (GC-MS with Electron Ionization EI):
 - The sample is injected into the GC, where it is vaporized and separated from impurities on a capillary column.
 - The separated analyte elutes from the GC column and enters the ion source of the mass spectrometer.
 - In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
 - The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.



Workflow for Spectroscopic Analysis of 2-Chlorobenzylamine



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Caption: Logical workflow for the structural elucidation of **2-Chlorobenzylamine**.

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